3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid 3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795390
InChI: InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-4-6-19-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
SMILES:
Molecular Formula: C13H23NO4S
Molecular Weight: 289.39 g/mol

3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid

CAS No.:

Cat. No.: VC15795390

Molecular Formula: C13H23NO4S

Molecular Weight: 289.39 g/mol

* For research use only. Not for human or veterinary use.

3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid -

Specification

Molecular Formula C13H23NO4S
Molecular Weight 289.39 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(thian-4-yl)propanoic acid
Standard InChI InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-4-6-19-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key WTTRKNKTPDMTGA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1CCSCC1

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound’s structure is defined by three key components:

  • tert-Butoxycarbonyl (Boc) Group: A bulky protecting group that shields the amine functionality from undesired reactions during synthetic workflows .

  • Tetrahydro-2H-thiopyran-4-yl Ring: A saturated six-membered heterocycle containing one sulfur atom, contributing to lipophilicity and conformational rigidity .

  • Propanoic Acid Backbone: A carboxylic acid moiety that facilitates solubility in polar solvents and participation in condensation reactions .

The molecular formula is C₁₃H₂₃NO₄S, with a molecular weight of 289.39 g/mol . The SMILES notation (CC(C)(C)OC(=O)NC(CC(=O)O)C1CCSCC1) explicitly maps the connectivity of these groups (Figure 1) .

Table 1: Comparative Molecular Data for Boc-Protected Amino Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Target Compound898404-99-4C₁₃H₂₃NO₄S289.39
3-N-Boc-amino-3-(piperidin-4-yl)propionic acid372144-03-1C₁₃H₂₄N₂O₄272.34
3-Boc-amino-3-(4-hydroxyphenyl)propanoic acid454473-84-8C₁₄H₁₉NO₅281.31

Data sources: .

Synthetic Routes and Methodologies

Key Synthetic Strategies

The compound is synthesized through a multi-step sequence:

  • Introduction of the Boc Group: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Formation of the Thiopyran Ring: Cyclization of thiol-containing precursors or functionalization of preformed tetrahydro-2H-thiopyran-4-yl intermediates .

  • Coupling Reactions: Amide bond formation between the Boc-protected amine and propanoic acid derivatives .

Table 2: Representative Synthetic Conditions for Boc Protection

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, NaHCO₃, DMF, rt, 24h85–90
Thiopyran FunctionalizationH₂S, K₂CO₃, MeCN, reflux, 12h70–75
Acid ActivationEDC/HOBt, DCM, 0°C to rt, 6h80–85

Data inferred from .

Challenges in Stereocontrol

Physicochemical Properties and Stability

Solubility and Lipophilicity

The Boc group enhances lipophilicity (logP ≈ 2.5–3.0), while the carboxylic acid moiety ensures moderate aqueous solubility at physiological pH. Predicted solubility in DMSO: >50 mg/mL; in water: <1 mg/mL .

Stability Profile

  • Acid Sensitivity: The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM) .

  • Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .

Applications in Pharmaceutical and Organic Chemistry

Peptide Synthesis

The compound serves as a building block for introducing thiopyran motifs into peptides, enhancing metabolic stability and membrane permeability . For example, it has been used in the synthesis of cyclic peptides targeting G-protein-coupled receptors .

Heterocyclic Drug Development

The tetrahydro-2H-thiopyran ring is a privileged structure in kinase inhibitors and antimicrobial agents. Derivatives of this compound are being evaluated for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

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